N-(4-chlorophenethyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide
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Description
N-(4-chlorophenethyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H22ClN5O2S and its molecular weight is 467.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis Techniques
The compound has been synthesized through various chemical routes, including reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to novel triazole derivatives with potential bioactive properties. These synthesis methods are crucial for developing compounds with specific antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Docking and Stability Analyses
Studies on benzimidazole derivatives bearing 1,2,4-triazole have included detailed tautomeric properties, conformation analyses, and molecular docking to explore their anti-cancer properties. These investigations help understand the compound's interactions with biological targets and its potential as an EGFR inhibitor (Karayel, 2021).
Antimicrobial and Biological Activity
Antimicrobial Activities
Some derivatives of the compound have been synthesized and screened for antimicrobial activities, showing good to moderate activities against various microorganisms. This research is foundational for developing new antimicrobial agents (Bektaş et al., 2007).
Lipase and α-Glucosidase Inhibition
Investigations into the compound's derivatives have shown significant inhibition of lipase and α-glucosidase, suggesting potential applications in managing conditions such as obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S/c1-14-21(22(30)25-13-12-16-4-6-17(24)7-5-16)32-23(26-14)20-15(2)29(28-27-20)18-8-10-19(31-3)11-9-18/h4-11H,12-13H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACIXMQHILZSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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